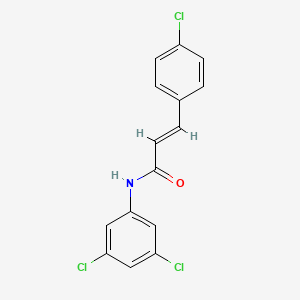

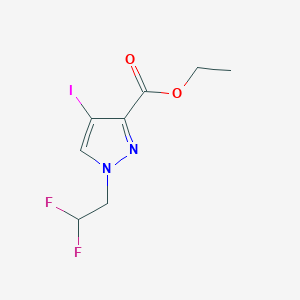

![molecular formula C17H18ClN3 B2730220 5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 890622-67-0](/img/structure/B2730220.png)

5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” is a heterocyclic compound. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . A multicomponent reaction giving easy and cheap access to a variety of bicyclic 5,5-fused hetero-rings has been developed . An unusual rearrangement of imidazo[1,5-a]imidazoles or imidazo[1,2-b]pyrazoles leading to bi-heterocyclic imidazo- and pyrazolo[1,5-a]pyrimidines in the presence of a specific amount of I2 in THF at room temperature has been achieved .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and, 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Physical And Chemical Properties Analysis

Compounds similar to “this compound” exhibit excellent thermal stability . For instance, compound 4, which features an “amino–nitro–amino” arrangement similar to that of TATB, exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Applications De Recherche Scientifique

Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine, have shown significant potential as anticancer agents. They exhibit properties like inhibition of c-Src phosphorylation, crucial in blocking cancer cell growth and inducing apoptosis, as demonstrated in studies involving A431 and 8701-BC cell lines (Carraro et al., 2006). Another study highlighted the promise of related pyrazolo[3,4-d]pyrimidine analogues in showing activity against A1 adenosine receptors, potentially impacting cancer treatment strategies (Harden et al., 1991).

Structural Analysis and Synthesis

The structural analysis and synthesis of pyrazolo[1,5-a]pyrimidine derivatives provide insight into their potential medical applications. Novel derivatives have been developed with modified lipophilicity, aiming to improve their transport through cell walls, and displaying anti-cancer activity in vitro (Maftei et al., 2016). Also, the synthesis of specific compounds like 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been explored, revealing marked inhibition against cancer cell lines such as A549 and MKN45 (Liu et al., 2020).

Enzymatic Inhibitory Activity

These derivatives are also investigated for their enzymatic inhibitory activity. A comprehensive review focusing on the advances in synthesis and functionalization of pyrazolo[1,5-a]pyrimidines highlighted their significant anticancer potential and enzymatic inhibitory activity, opening doors to efficient drug designs incorporating this scaffold (Arias-Gómez et al., 2021).

Antimicrobial Applications

Apart from anticancer activities, some pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. For instance, derivatives with amino acid, imidazole, and sulfonamide showed comparable potency to standard antibiotics like Chloramphenicol against various bacterial strains (Ghorab et al., 2004).

Impact on Histamine Release and Cytotoxic Activity

Another aspect of these compounds is their influence on histamine release from rat peritoneal mast cells and their cytotoxic activity, as demonstrated in studies testing various 1H-pyrazolo[3,4-d]pyrimidines (Quintela et al., 2001).

Fluorescent Spectroscopic Properties

Additionally, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its fluorescent spectroscopic properties, which might be useful in the development of new fluorescent probes (Wu et al., 2008).

Mécanisme D'action

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They allow good solid-state emission intensities in these compounds and thus, solid-state emitters can be designed by proper structural selection . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Propriétés

IUPAC Name |

5-tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3/c1-11-5-7-12(8-6-11)13-10-19-21-15(18)9-14(17(2,3)4)20-16(13)21/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXWTWLIJIFUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)

![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)

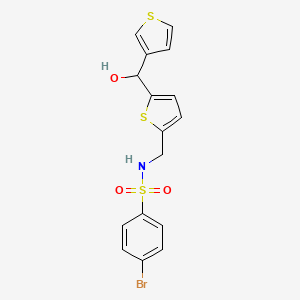

![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)

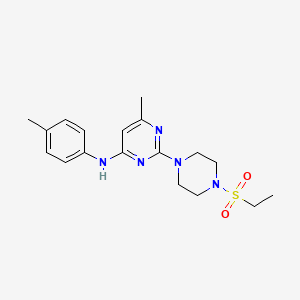

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)

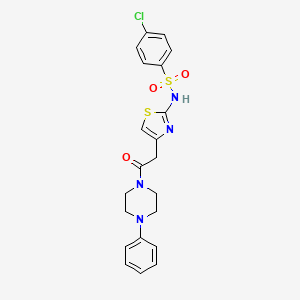

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2730157.png)

![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)